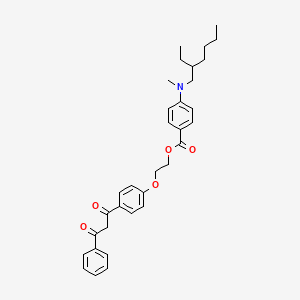
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C33H39NO5 and a molecular weight of 529.67 g/mol This compound is characterized by its unique structure, which includes phenylpropanoyl and benzoate moieties linked through an ethoxy bridge
Métodos De Preparación
The synthesis of 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate involves multiple steps. One common synthetic route starts with the preparation of 3-oxo-3-phenylpropanoic acid, which is then reacted with 4-hydroxybenzoyl chloride to form the intermediate 4-(3-oxo-3-phenylpropanoyl)phenol. This intermediate is further reacted with 2-chloroethyl 4-((2-ethylhexyl)(methyl)amino)benzoate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or benzoate moieties, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist, influencing signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate include:
4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl benzoate: Lacks the ethylhexyl and methylamino groups, resulting in different chemical properties.
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-aminobenzoate: Contains an amino group instead of the ethylhexyl and methylamino groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
119103-93-4 |
|---|---|
Fórmula molecular |
C33H39NO5 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
2-[4-(3-oxo-3-phenylpropanoyl)phenoxy]ethyl 4-[2-ethylhexyl(methyl)amino]benzoate |
InChI |
InChI=1S/C33H39NO5/c1-4-6-10-25(5-2)24-34(3)29-17-13-28(14-18-29)33(37)39-22-21-38-30-19-15-27(16-20-30)32(36)23-31(35)26-11-8-7-9-12-26/h7-9,11-20,25H,4-6,10,21-24H2,1-3H3 |
Clave InChI |
UONRGKALIXPQDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



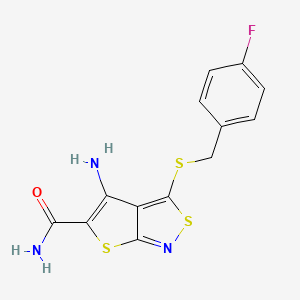
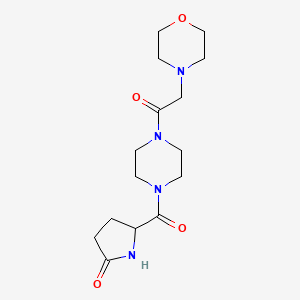
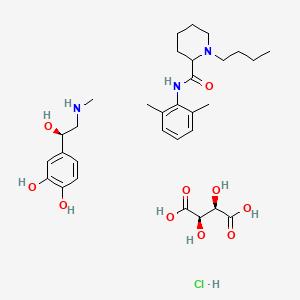



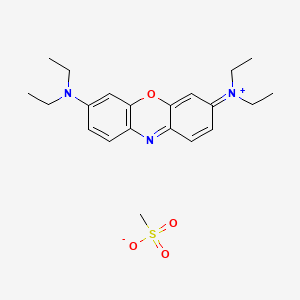

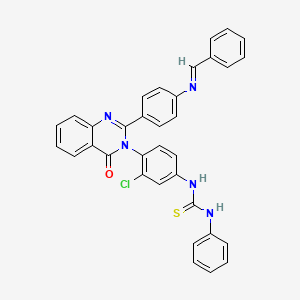
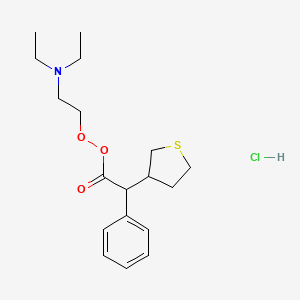

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)

